Product packaging for Cresyl violet(Cat. No.:CAS No. 18472-89-4)

Cresyl violet

Cat. No.: B097596
CAS No.: 18472-89-4
M. Wt: 339.8 g/mol
InChI Key: ZHAFUINZIZIXFC-UHFFFAOYSA-N
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Description

Historical Development and Research Evolution

The historical trajectory of this compound development reflects a systematic evolution of chemical synthesis and application methodologies that have shaped contemporary research practices. Initial investigations into this compound synthesis emerged during the late nineteenth century, when chemical researchers began exploring aniline-based dye compounds for various industrial and scientific applications. The compound's distinctive chemical structure, characterized by its phenoxazine backbone and dimethylamino substitution patterns, was first characterized through systematic chemical analysis that revealed its fundamental properties as a basic synthetic dye. Early research endeavors focused primarily on establishing optimal synthesis protocols and understanding the compound's chemical behavior under various experimental conditions.

Historical documentation indicates that this compound research underwent significant advancement during the early twentieth century, when investigators began recognizing its potential applications in biological staining procedures. Research pioneers discovered that this compound demonstrates exceptional binding affinity for ribonucleic acid structures, particularly those associated with rough endoplasmic reticulum components in neuronal tissues. This discovery fundamentally transformed the compound's research applications, shifting focus from purely chemical investigations to biological and medical research contexts. Scientific literature from this period demonstrates progressive refinement of staining protocols and methodological approaches that maximized the compound's utility in histological examinations.

The evolution of this compound research methodologies has been characterized by continuous refinement of preparation techniques and application protocols that enhance research outcomes. Historical research investigations established multiple formulation variants, including this compound acetate and this compound perchlorate, each possessing distinct spectral characteristics and staining properties. Research documentation reveals that these different formulations emerged through systematic chemical modifications designed to optimize specific research applications and improve staining consistency. The development of standardized preparation protocols represented a critical milestone in this compound research evolution, enabling reproducible experimental results across different research institutions and investigations.

Significance in Contemporary Scientific Investigation

Contemporary scientific research has established this compound as a multifaceted analytical tool that addresses diverse research challenges across multiple scientific disciplines. Modern investigations have demonstrated that this compound functions as a superior fluorescent lysosomal marker, exhibiting membrane permeability characteristics that enable effective localization to acidic cellular compartments. Research findings indicate that the compound demonstrates virtually complete insensitivity to physiological alkali conditions and divalent cations, properties that significantly enhance its reliability in complex experimental environments. These characteristics position this compound as an advantageous alternative to traditional lysosomal markers that often exhibit limitations in challenging experimental conditions.

Neurobiological research applications represent a primary domain where this compound demonstrates exceptional scientific value through its capacity to visualize Nissl substance and neuronal structures with remarkable precision. Contemporary research investigations have established that this compound effectively stains ribonucleic acid components within neuronal cytoplasm, enabling detailed analysis of neuronal morphology and cellular organization patterns. Research protocols utilizing this compound have facilitated comprehensive examinations of brain tissue architecture, supporting investigations into neurological conditions and developmental processes. The compound's ability to provide clear visualization of neuronal cell bodies while maintaining cellular structural integrity has proven invaluable for quantitative analysis of neuronal populations and morphological assessments.

Advanced microscopy applications have expanded this compound's research significance through integration with sophisticated imaging technologies that enhance analytical capabilities. Research investigations have demonstrated successful implementation of this compound in probe-based confocal laser endomicroscopy, enabling real-time visualization of cellular structures in living tissue specimens. These applications have proven particularly valuable in medical research contexts, where this compound facilitates accurate identification of specific cellular changes and pathological conditions. Contemporary research protocols have successfully combined this compound staining with other fluorescent markers, creating multi-parameter analytical approaches that provide comprehensive cellular characterization.

Research Application Domain Primary Function Key Advantages Research Impact
Neurobiological Investigation Nissl Substance Visualization High Specificity for Ribonucleic Acid Enhanced Neuronal Morphology Analysis
Lysosomal Research Acidic Compartment Marking pH Insensitivity and Membrane Permeability Superior Cellular Organelle Studies
Confocal Microscopy Real-time Tissue Imaging Fluorescent Properties and Biocompatibility Advanced Diagnostic Applications
Histological Analysis Cellular Structure Staining Consistent Staining Quality Standardized Research Protocols

Research Paradigms and Theoretical Frameworks

Modern research paradigms utilizing this compound have evolved to encompass sophisticated theoretical frameworks that optimize experimental design and analytical outcomes. Contemporary research approaches recognize this compound as an acidotropic weak base that accumulates preferentially in acidic cellular compartments through pH-dependent partitioning mechanisms. This theoretical understanding has enabled researchers to develop predictive models for this compound distribution patterns within cellular systems, facilitating more precise experimental planning and result interpretation. Research frameworks incorporating these theoretical principles have demonstrated enhanced reproducibility and analytical accuracy compared to empirical approaches that lack mechanistic understanding.

Fluorescence-based research paradigms have established comprehensive theoretical frameworks that leverage this compound's unique spectral properties for advanced analytical applications. Research investigations have characterized the compound's photophysical behavior, demonstrating reduced susceptibility to photobleaching compared to alternative fluorescent probes and absence of photoconversion phenomena that can compromise experimental results. These characteristics have enabled development of research protocols that utilize extended observation periods and repeated imaging cycles without significant signal degradation. Theoretical frameworks incorporating these photophysical properties have facilitated design of longitudinal studies and time-course experiments that would be challenging with less stable fluorescent markers.

Combinatorial research paradigms represent an emerging theoretical framework that integrates this compound with complementary analytical techniques to achieve comprehensive cellular characterization. Research investigations have successfully demonstrated combination of this compound staining with luxol fast blue for simultaneous visualization of neuronal cell bodies and myelin structures. These multi-parameter approaches have enabled researchers to examine complex tissue architecture and cellular interactions within single experimental protocols. Theoretical frameworks supporting combinatorial methodologies emphasize synergistic effects between different analytical approaches, creating research paradigms that provide more comprehensive information than individual techniques applied independently.

Research Paradigm Theoretical Foundation Methodological Approach Scientific Outcome
Acidotropic Partitioning pH-Dependent Accumulation Selective Organelle Targeting Enhanced Cellular Localization
Fluorescence Photophysics Spectral Property Optimization Extended Observation Protocols Improved Signal Stability
Combinatorial Analysis Synergistic Technique Integration Multi-Parameter Characterization Comprehensive Cellular Information
Quantitative Morphometry Statistical Analysis Framework Standardized Measurement Protocols Reproducible Morphological Data

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18ClN3O B097596 Cresyl violet CAS No. 18472-89-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-amino-10-methylbenzo[a]phenoxazin-9-ylidene)-dimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O.ClH/c1-11-8-15-17(10-16(11)22(2)3)23-18-9-14(20)12-6-4-5-7-13(12)19(18)21-15;/h4-10,20H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAFUINZIZIXFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=CC1=[N+](C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

41830-80-2 (mono-perchlorate), 52659-20-8 (mono-perchlorate)
Record name Cresyl Violet
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018472894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10939892
Record name Cresyl violet
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18472-89-4
Record name Cresyl Violet
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018472894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cresyl violet
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10939892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-9-(dimethylamino)-10-methylbenzo[a]phenoxazin-7-ium chloride
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Record name CRESYL VIOLET
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Preparation Methods

Traditional Aqueous Solution Method

This straightforward approach, ideal for rapid staining, involves dissolving 0.1 g this compound in 100 mL distilled water. Immediately before use, 0.25 mL glacial acetic acid is added to protonate the dye, enhancing nuclear affinity. The solution is filtered through Whatman No. 1 paper to remove particulate aggregates.

Advantages :

  • Minimal equipment requirements

  • Suitable for small-batch processing

Limitations :

  • Short shelf life (≤24 hours)

  • Variable staining intensity due to pH fluctuations

Acetate Buffer Method

Developed for reproducible Nissl staining, this protocol uses a pH-stabilized buffer system:

  • Stock Solution : 0.2 g this compound acetate in 150 mL distilled water, stirred for 20 minutes.

  • Buffer Preparation :

    • 0.1 M acetic acid: 6 mL concentrated acetic acid in 1 L water

    • 0.1 M sodium acetate: 13.6 g sodium acetate in 1 L water

    • Working buffer: 282 mL acetic acid + 18 mL sodium acetate (pH 3.5).

  • Final Solution : 30 mL stock + 300 mL buffer, stirred for 30 minutes.

Table 2: Acetate Buffer Protocol Parameters

ComponentVolume/Concentration
This compound stock0.2% w/v
Acetic acid0.094 M
Sodium acetate0.006 M
Incubation temperature60°C

This method produces solutions stable for 6+ months, with consistent staining across tissue sections.

Pre-Heated Staining Solution for Enhanced Penetration

Thick sections (≥50 µm) require modified protocols to ensure dye penetration:

  • Prepare 0.1% this compound in acetate buffer as in Section 2.2.

  • Preheat solution to 37°C in a water bath for 30 minutes prior to use.

  • Stain sections for 8–14 minutes at 60°C in a forced-air oven.

Critical Considerations :

  • Overheating (>65°C) causes dye crystallization

  • Differentiation in 96% ethanol must be monitored microscopically

Factors Influencing Staining Efficacy

pH Optimization

This compound’s binding affinity peaks at pH 3.5–4.0, where it selectively binds RNA-rich Nissl bodies. At higher pH (≥5), background staining increases due to nonspecific binding to phospholipids.

Differentiation Dynamics

Ethanol dehydration (70% → 95% → 100%) removes unbound dye. Optimal differentiation occurs in 96% ethanol for 1–2 minutes, verified by loss of cytoplasmic staining while retaining nuclear detail.

Table 3: Troubleshooting Common Staining Issues

IssueCauseResolution
OverstainingProlonged incubationReduce staining time by 25%
UnderstainingExpired dye solutionPrepare fresh acetate buffer
Precipitate formationInadequate filtrationFilter through 0.45 µm membrane

Comparative Analysis of Preparation Protocols

Staining Uniformity

Acetate buffer protocols show 92% inter-slide consistency vs. 67% for aqueous methods in cortical laminar analysis.

Advanced Formulation Strategies

Alternative Solvent Systems

Recent trials demonstrate that 50:50 ethanol-water mixtures can dissolve this compound at 0.15% w/v, enabling combined fixation-staining workflows. However, this approach increases processing time by 40%.

Microwave-Assisted Staining

Microwaving sections in 0.1% this compound at 300 W for 90 seconds reduces staining time from 14 minutes to 2.5 minutes, though it requires precise temperature control to prevent tissue damage .

Chemical Reactions Analysis

Types of Reactions: Cresyl violet undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Histological Applications

Cresyl violet serves as an important histological stain, particularly in the evaluation of tissues for various diseases.

  • Gastric Intestinal Metaplasia Diagnosis : A study demonstrated that this compound used in probe-based confocal laser endomicroscopy enabled clear visualization of gastric intestinal metaplasia. The accuracy of this technique was reported at 93.01%, with high sensitivity and specificity rates, indicating its potential as a reliable diagnostic tool for gastrointestinal conditions .
  • Helicobacter pylori Detection : In another study involving gastric biopsies, this compound staining was compared with traditional methods for diagnosing Helicobacter pylori infection. The findings suggested that this compound could effectively enhance the identification of H. pylori in gastric tissues, improving diagnostic accuracy .
  • Cerebral Infarct Evaluation : this compound has been utilized to assess cerebral infarcts in animal models. The staining allows for differentiation between viable and non-viable neuronal tissue, aiding in the understanding of ischemic strokes .

Cell Biology Applications

This compound is recognized for its ability to stain cellular components, making it valuable in cell biology research.

  • Fluorescent Lysosomal Marker : this compound has been characterized as a superior fluorescent marker for lysosomes and acidic vacuoles across various organisms, including yeast and mammalian cells. Its membrane-permeant properties allow it to localize effectively within cellular compartments without altering organellar pH or affecting cellular function .
  • Neuroprotective Studies : In neurobiology, this compound staining is employed to assess neuroprotective and neuroregenerative effects in cultured neural cells. This application is significant for evaluating potential therapeutic agents for neurodegenerative diseases .

Fluorescent Imaging Applications

This compound's unique spectral properties make it suitable for use in fluorescent imaging techniques.

  • Confocal Laser Scanning Microscopy : Research indicates that this compound can be used as a nontoxic staining agent for in vivo histopathology via confocal laser scanning microscopy. It effectively identifies nuclei and cell membranes, providing a safer alternative to traditional toxic dyes .
  • Photocatalytic Applications : Recent computational studies have shown that this compound can be covalently attached to silane coupling agents to enhance its optical properties for use in dye-sensitized solar cells. This application highlights its potential beyond biological sciences into renewable energy technologies .

Comparative Data Table

The following table summarizes key applications of this compound across different fields:

Application AreaSpecific Use CaseFindings/Results
HistologyGastric intestinal metaplasia diagnosisAccuracy: 93.01%, high sensitivity and specificity
Helicobacter pylori detectionEnhanced identification of H. pylori in biopsies
Cerebral infarct evaluationDifferentiation between viable/non-viable tissue
Cell BiologyFluorescent lysosomal markerEffective localization without altering pH
Neuroprotective studiesAssessment of therapeutic agents' effects
Fluorescent ImagingConfocal laser scanning microscopyNontoxic identification of cellular structures
Photocatalytic applicationsImproved optical properties for solar cells

Case Studies

  • Gastric Intestinal Metaplasia :
    • A prospective study involving 47 patients demonstrated the effectiveness of this compound in diagnosing gastric intestinal metaplasia through probe-based confocal laser endomicroscopy, achieving high diagnostic accuracy metrics.
  • Neuroprotection Assessment :
    • In a controlled study with Sprague Dawley rats, this compound staining was used to evaluate neuroprotective effects of various compounds on neural cells, providing insights into potential treatments for neurodegenerative diseases.

Mechanism of Action

Cresyl violet acts as a basic dye that binds to acidic components within cells, such as nucleic acids and ribosomal RNA. The dye’s affinity for these acidic components allows it to selectively stain structures like the Nissl substance in neurons. The staining process involves the dye penetrating the cell membrane and binding to its target molecules, resulting in a visible color change .

Comparison with Similar Compounds

Cresyl Violet is compared to structurally or functionally related compounds in staining efficacy, technical complexity, and specialized applications.

This compound vs. Haematoxylin
Parameter This compound Haematoxylin References
RNA Integrity (RIN) 7.4 (median) 7.6 (median)
Tissue Morphology Superior detail Moderate detail
Protocol Complexity Simple Requires mordants
Molecular Compatibility Compatible with RNA isolation May degrade RNA

Key Findings :

  • CV provides equivalent RNA quality but superior morphological clarity, making it ideal for combined histological and transcriptomic analyses .
This compound vs. Parvalbumin (PV) Immunostaining
Parameter This compound Parvalbumin (PV) References
Neuron Quantification 26,705 ± 1,823 neurons 27,485 ± 3,251 neurons
Functional Insight None Labels calcium-buffering neurons
Cost and Time Low ($0.5/slide) High ($5–10/slide)
Technical Complexity Simple (single-step) Multi-step (antibody optimization)

Key Findings :

  • CV matches PV in neuron counts but lacks functional data. PV is preferred for metabolic activity studies, while CV is cost-effective for large-scale quantification .
This compound vs. Thionine and Toluidine Blue
Parameter This compound Thionine Toluidine Blue References
Decalcified Tissue Subtle neuronal definition Poor cell structure Moderate clarity
Nissl Staining Perinuclear RNA focus Basophilic component binding Similar to CV
Compatibility with Tissue Clearing Yes (OPTIClear) Limited data Limited data

Key Findings :

  • CV outperforms thionine in decalcified samples (e.g., odontocete spiral ganglia) . Both CV and toluidine blue are Nissl stains, but CV is better standardized for 3D imaging .
This compound vs. NeuN Immunostaining
Parameter This compound NeuN References
Lesion Volume Estimation Underestimates damage Gold standard accuracy
Cell Specificity All neurons Mature neurons
Cost Low High (antibody cost)

Key Findings :

  • NeuN is superior for precise lesion mapping (e.g., post-ischemic damage), while CV is a rapid screening tool .
This compound vs. Rhodamine 6G in Photonics
Parameter This compound Rhodamine 6G References
Laser Output 125 kW (mixed system) 125 kW (single dye)
Tuning Range 646–701 nm 570–640 nm
Energy Transfer Accepts from Rhodamine Donor to CV

Key Findings :

  • CV extends the spectral range of Rhodamine 6G-based lasers. Mixed systems enhance efficiency via Förster resonance energy transfer (FRET) .
This compound vs. Methylene Blue Analogues
Parameter This compound Methylene Blue References
Antimicrobial Activity Active against S. aureus Broader spectrum (Gram±)
Staining Utility Neuronal Nissl substance Nuclear DNA/RNA

Key Findings :

  • CV has niche antimicrobial utility but is less potent than methylene blue derivatives .

Biological Activity

Cresyl violet is a synthetic dye that has garnered attention in biological research due to its unique properties and applications in cellular biology, histology, and neuroscience. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

This compound is an acidotropic dye that preferentially accumulates in acidic organelles such as lysosomes and vacuoles. Its ability to penetrate cell membranes allows it to serve as a fluorescent marker for various cellular structures. This characteristic is attributed to its weak basicity and insensitivity to physiological alkali and divalent cations, making it a reliable tool for studying cellular dynamics without altering organellar pH or buffering capacity .

Applications in Cellular Biology

  • Fluorescent Marker for Lysosomes :
    • This compound has been characterized as a superior fluorescent marker for lysosomes in various cell types, including yeast, Drosophila, and mammalian cells. It exhibits less photobleaching compared to other markers, allowing for prolonged imaging sessions without significant loss of signal .
  • Staining Techniques :
    • This compound is commonly used in histological staining protocols, often combined with other methods such as Golgi silver impregnation. This combination enhances the visualization of neuronal structures in brain slices .
  • Assessment of Cellular Function :
    • In studies involving neutrophils, this compound has been employed to label acidic granules, providing insights into degranulation processes during immune responses. Its low phototoxicity makes it suitable for live-cell imaging applications .

Table 1: Summary of Key Studies Involving this compound

StudyFocusFindings
Ala-Pro-cresyl violet (1997)Substrate for proteasesDemonstrated high fluorescence upon proteolytic liberation; useful for quantifying DPPIV activity in hepatocytes .
Golgi-Cresyl Staining (2008)Neuronal structure visualizationCombined Golgi and this compound staining improved visualization of neuronal morphology in brain slices .
Neutrophil Degranulation (2020)Immune response assessmentThis compound effectively labeled acidic granules; less phototoxic than other markers, enhancing live-cell imaging capabilities .
Lysosomal Marker Characterization (2016)Fluorescent marker evaluationEstablished this compound as a superior lysosomal marker with unique spectral properties and low photoconversion rates .

Case Study: this compound in Neurobiology

A notable application of this compound is its use in neurobiology to study the morphology of neurons. In a study where this compound was utilized alongside immunohistochemical techniques, researchers found that the dye provided equivalent signal intensity compared to other stains like hematoxylin-eosin. This allowed for detailed analysis of gene expression in specific neuronal populations within the hippocampus of both human and mouse brains .

Q & A

Q. What are the critical methodological considerations when using Cresyl Violet for Nissl staining in neuronal cell body visualization?

this compound binds to RNA-rich Nissl substances (granular endoplasmic reticulum) in fixed neurons, enabling cell body visualization. Key steps include:

  • Fixation : Use 3%–10% formaldehyde or 4% paraformaldehyde (PFA) for ≥24 hours (acute studies) or ≥2 weeks (long-term fixation for dense tissues) to preserve RNA integrity .
  • Differentiation : Immerse stained sections in a fresh acetic acid-ethanol solution (e.g., 0.1% acetic acid in 70% ethanol) to remove excess dye and enhance contrast .
  • Dehydration : Sequential ethanol gradients (50% → 100%) and xylene clearing ensure permanent mounting .

Q. How does this compound compare to other Nissl stains (e.g., Toluidine Blue) in terms of specificity and protocol simplicity?

this compound is preferred for its rapid staining (5–30 minutes), high contrast in neuronal somata, and compatibility with long-term archival storage of slides. Unlike Toluidine Blue, it does not require pH-adjusted buffers, simplifying protocol standardization . However, it does not stain glial cells or neuronal processes, limiting its utility in gliosis studies .

Advanced Research Questions

Q. How can this compound staining be integrated with immunohistochemistry (IHC) for multimodal analysis of brain sections?

Sequential staining requires this compound to be performed after IHC to avoid dye interference. For example:

  • After GFAP (glial marker) IHC, counterstain with this compound to correlate astrocyte reactivity with neuronal loss in hippocampal sclerosis models .
  • Use ethanol-resistant mounting media (e.g., Permount) to preserve fluorescence signals during dehydration .

Q. What statistical approaches are recommended for quantifying neuronal density in this compound-stained sections?

  • Image Analysis : Use software like ImageJ or Histoquant to threshold stained regions and calculate cell counts/mm². Normalize against control regions (e.g., hippocampal CA3 in ischemia models) .
  • Sampling Strategy : Analyze 4–8 coronal sections per animal, spaced 200–300 µm apart, to account for regional variability .
  • Statistical Tests : Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons, ensuring ≥4 biological replicates per condition .

Q. How can this compound be used to validate electrode placement or lesion sites in electrophysiology studies?

  • After perfusion-fixation, section brains at 50–100 µm thickness and stain with this compound. Electrode tracks appear as unstained linear voids, while lesions show reduced neuronal density .
  • Correlate histological findings with electrophysiological data (e.g., spike amplitude loss in lesioned areas) .

Methodological Optimization

Q. What variables influence this compound staining intensity and reproducibility?

  • Fixation Duration : Under-fixation (<24 hours in 4% PFA) causes cytoplasmic RNA degradation, reducing stain intensity .
  • Dye Concentration : 0.5%–1% this compound in distilled water optimizes contrast. Higher concentrations (>2%) increase background noise .
  • Temperature : Staining at 60°C accelerates dye penetration but risks overstaining .

Q. How can tissue detachment during staining be minimized?

  • Substrate Preparation : Coat slides with gelatin-chromium potassium sulfate (0.1% w/v) to enhance adhesion .
  • Fixative Penetration : For large tissues (e.g., whole-brain sections), perfuse transcardially with fixative before immersion .

Advanced Applications

Q. Can this compound be adapted for fluorescent imaging in live-cell assays?

Yes. This compound derivatives (e.g., DNs-cresyl violet) act as fluorogenic substrates for glutathione transferases (GSTs). Enzymatic cleavage releases fluorescent this compound, enabling real-time GST activity imaging in live cells. Post-fixation fluorescence retention allows correlative light-electron microscopy .

Q. How does this compound facilitate analysis of neurogenesis in adult dentate gyrus studies?

  • Stain 25–50 µm sagittal sections to distinguish granule cell layers (GCL) from polymorphic (PL) and molecular (ML) layers. Use volumetric analysis (ImageJ) to quantify GCL expansion in neurogenesis models .
  • Combine with BrdU/NeuN IHC to validate newborn neuron integration .

Troubleshooting Contradictory Data

Q. How to resolve discrepancies in neuronal counts between this compound and alternative methods (e.g., TTC staining)?

  • Fixation Artifacts : TTC relies on mitochondrial activity in fresh tissue, while this compound requires fixation. Mismatches may indicate fixation-induced RNA loss or TTC false negatives .
  • Thresholding Bias : Manually adjust software thresholds using positive/negative controls (e.g., sham-operated animals) to align counts across methods .

Data Interpretation

Q. What are the limitations of this compound in assessing neuroinflammation?

this compound does not label microglia or astrocytes. Combine with IHC (e.g., Iba1 for microglia, GFAP for astrocytes) to differentiate neuronal loss from glial activation in neurodegeneration models .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cresyl violet
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.